molecular formula C23H39IN2 B12583899 3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide CAS No. 278603-09-1

3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide

Cat. No.: B12583899
CAS No.: 278603-09-1
M. Wt: 470.5 g/mol
InChI Key: SAWMLPBJUYDINZ-UHFFFAOYSA-N
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Description

3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is a quaternary ammonium salt derived from imidazole. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its amphoteric nature, meaning it exhibits both acidic and basic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the alkylation of imidazole derivatives. One common method involves the reaction of 1-dodecyl-2-methylimidazole with benzyl iodide under reflux conditions. The reaction is carried out in a polar solvent such as acetonitrile or ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Formation of 3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium chloride or bromide.

    Oxidation: Formation of imidazolium salts.

    Reduction: Formation of dihydroimidazole derivatives.

Scientific Research Applications

3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential antimicrobial and antifungal properties.

    Industry: Utilized in the formulation of surfactants and detergents

Mechanism of Action

The mechanism of action of 3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also inhibits enzyme activity by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium chloride
  • 3-Benzyl-1-dodecyl-2-methyl-1H-imidazol-3-ium bromide
  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole

Uniqueness

3-Benzyl-1-dodecyl-2-methyl-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to its specific alkylation pattern and the presence of the iodide ion. This gives it distinct chemical and biological properties compared to other imidazole derivatives .

Properties

CAS No.

278603-09-1

Molecular Formula

C23H39IN2

Molecular Weight

470.5 g/mol

IUPAC Name

3-benzyl-1-dodecyl-2-methyl-1,2-dihydroimidazol-1-ium;iodide

InChI

InChI=1S/C23H38N2.HI/c1-3-4-5-6-7-8-9-10-11-15-18-24-19-20-25(22(24)2)21-23-16-13-12-14-17-23;/h12-14,16-17,19-20,22H,3-11,15,18,21H2,1-2H3;1H

InChI Key

SAWMLPBJUYDINZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[NH+]1C=CN(C1C)CC2=CC=CC=C2.[I-]

Origin of Product

United States

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